3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
Description
Properties
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18-12-11(6-4-8-15-12)17-13(18)16-9-10-5-2-3-7-14-10/h2-8H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKLBVZGDQQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine typically involves the reaction of 3-methylpyridin-2-amine with pyridin-2-ylmethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is with a molecular weight of approximately 188.23 g/mol. The compound features a complex structure that includes imidazo[4,5-b]pyridine and pyridine moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds related to imidazo[4,5-b]pyridine exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Some derivatives have demonstrated fungicidal activity against pathogens like Puccinia polysora, with EC50 values comparable to established antifungal agents . This suggests potential applications in agricultural settings as fungicides.
Anticancer Potential
The imidazo[4,5-b]pyridine scaffold is associated with anticancer properties. Research has indicated that compounds within this class can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various imidazo[4,5-b]pyridine derivatives, it was found that specific substitutions on the pyridine ring significantly enhanced activity against gram-positive and gram-negative bacteria. The most potent compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
Case Study 2: Synthesis and Characterization
A recent synthesis of a related imidazo compound involved detailed characterization using NMR spectroscopy and mass spectrometry. The study highlighted the importance of structural modifications in enhancing biological activities .
Potential Therapeutic Applications
Given its diverse biological activities, this compound shows promise in several therapeutic areas:
- Antimicrobial Agents : Development as a new class of antibacterial and antifungal medications.
- Anticancer Drugs : Potential for use in cancer therapies targeting specific pathways involved in tumor growth.
- Agricultural Chemicals : Application as a fungicide or bactericide in agricultural practices.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Core Modifications
The imidazo[4,5-b]pyridine core is shared across multiple derivatives, but substituent variations dictate pharmacological profiles:
Impact of Methyl and Pyridyl Groups
- Methyl Group (3-position): Stabilizes the imidazole ring, reducing metabolic degradation compared to non-methylated analogs (e.g., 3H-imidazo[4,5-b]pyridin-2-amine, CAS 132898-03-4) .
- N-(Pyridin-2-ylmethyl): Enhances solubility and binding to aromatic residues in targets like kinases, contrasting with bulkier groups (e.g., ribofuranosyl in ) that may limit membrane permeability .
Anticancer and Kinase Inhibition
- Diaryl-Substituted Derivatives (): Exhibit cytotoxicity (IC₅₀ = 2–10 μM) via kinase inhibition, but the target compound’s pyridylmethyl group may reduce off-target effects compared to diaryl groups.
- Akt Inhibitors (): Compounds like 12j (IC₅₀ = 0.5 nM) bind to unphosphorylated Akt1, whereas the target’s smaller substituents may favor ATP-competitive binding .
Antihistaminic Activity
- Noberastine (): Shows potent antihistaminic effects (ED₅₀ = 0.1 mg/kg in rats) but shorter duration than astemizole.
Solubility and Pharmacokinetics
- Ribofuranosyl Derivatives (): High polarity limits blood-brain barrier penetration, unlike the target compound’s balanced lipophilicity from methyl and pyridyl groups.
Computational and Crystallographic Insights
Biological Activity
3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a compound belonging to the imidazo[4,5-b]pyridine family, known for its diverse biological activities. This article reviews its biological activity, particularly focusing on its antiproliferative effects against various cancer cell lines and potential antibacterial properties.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 224.25 g/mol |
| CAS Number | Not specified |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds in the imidazo[4,5-b]pyridine class exhibit significant biological activities, including:
- Antiproliferative Activity : Various studies have demonstrated that derivatives of imidazo[4,5-b]pyridine can inhibit the growth of cancer cells. For instance, compounds with similar structures have shown IC values in the low micromolar range against several human cancer cell lines, including colorectal carcinoma (HCT-116), lung carcinoma (NCI-H460), and acute lymphoblastic leukemia (DND-41) .
- Antibacterial Activity : Some studies have indicated moderate antibacterial properties against specific strains such as E. coli. However, most derivatives lack significant antibacterial activity .
Antiproliferative Activity
A study focusing on amidino-substituted imidazo[4,5-b]pyridines found that certain derivatives exhibited potent antiproliferative effects across various cancer cell lines. The results are summarized in Table 1 below:
| Compound ID | Cell Line | IC (μM) | Notes |
|---|---|---|---|
| 10 | HCT-116 | 0.4 | Strong inhibitory activity |
| 14 | NCI-H460 | 0.7 | Selective activity |
| 16 | DND-41 | 11.9 | Moderate activity |
| 15 | Z-138 | 12.1 | Less potent compared to others |
| 11 | HeLa | 1.8 | Bromo-substituted derivative |
These findings suggest that structural modifications significantly influence the biological activity of these compounds.
The mechanism by which these compounds exert their antiproliferative effects is believed to involve the inhibition of critical pathways in cancer cell proliferation and survival. Specifically, imidazo[4,5-b]pyridine derivatives have been shown to inhibit Aurora kinases and FLT3, which are essential for cell cycle regulation and survival in certain cancers .
Case Studies
- Study on Aurora Kinase Inhibition : A compound structurally similar to our target was evaluated for its ability to inhibit Aurora-A kinase in vitro and displayed an IC value of approximately 0.162 μM against MV4-11 human acute myeloid leukemia cells . This suggests a potential pathway for the antiproliferative effects observed.
- Evaluation Against Lung Cancer : Another study reported that a related imidazo[4,5-b]pyridine derivative inhibited growth in lung carcinoma cells with a GI value of around 2.30 μM, indicating promising potential for treating lung cancer .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing imidazo[4,5-b]pyridine derivatives, and how can regioselectivity be controlled?
- Methodological Answer : The Michael addition reaction using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles is a key synthetic route. Regioselectivity is influenced by nucleophilic reactivity at specific positions (e.g., CH₂ vs. NH groups), which can be predicted using density functional theory (DFT) calculations to optimize reaction pathways . For example, DFT studies revealed that the CH₂ group in 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile exhibits higher nucleophilicity, favoring the formation of 9-aminoimidazo[1,2-a:5,4-b']dipyridine derivatives .
Q. How is X-ray crystallography employed to validate the structure of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallographic refinement. For example, cocrystal structures of Akt inhibitors (e.g., ARQ 092) bound to their targets were resolved at 2.25 Å resolution, confirming allosteric binding modes and steric occlusion of ATP pockets . Proper data collection parameters (e.g., θmax = 25.5°, Mo Kα radiation) and refinement protocols (e.g., displacement parameter adjustments) ensure accuracy .
Q. What in vitro assays are used to evaluate the biological activity of imidazo[4,5-b]pyridine-based kinase inhibitors?
- Methodological Answer : Biochemical kinase inhibition assays (e.g., Akt1, p38 MAPK) are performed using recombinant enzymes and ATP-independent mechanisms. Cellular assays measure downstream target phosphorylation (e.g., PRAS40, p70S6) via Western blotting. For example, compound 12j showed IC₅₀ values <100 nM in Akt1 inhibition and reduced PRAS40 phosphorylation in cancer cell lines .
Advanced Research Questions
Q. How can computational methods like DFT address contradictory outcomes in imidazo[4,5-b]pyridine synthesis?
- Methodological Answer : Competing reaction pathways (e.g., Michael addition vs. Knoevenagel condensation) can lead to divergent products. DFT studies at the B3LYP/6-31G(d) level model transition states and Gibbs free energy differences to predict dominant pathways. For instance, DFT explained why bis-arylidenemalononitriles form bis-acrylonitriles instead of dipyridines due to energetically favorable elimination of malononitrile .
Q. What structural modifications enhance the potency and selectivity of imidazo[4,5-b]pyridine derivatives as allosteric kinase inhibitors?
- Methodological Answer : Introduction of cyclobutylamine moieties (e.g., ARQ 092) improves binding to hydrophobic pockets in Akt1, as confirmed by cocrystal structures. Substitution at the pyridylmethyl position with fluorophenyl or methoxy groups enhances metabolic stability and oral bioavailability. SAR studies show that N-methylation reduces off-target effects on related kinases .
Q. How do bioisosteric replacements impact the pharmacokinetic and pharmacodynamic profiles of imidazo[4,5-b]pyridine compounds?
- Methodological Answer : Replacing phenyl with pyridyl rings (e.g., in antihistaminic analogs) alters solubility and receptor binding kinetics. For example, compound 37 (pyridyl bioisostere of astemizole) showed potent histamine H₁ antagonism but shorter duration due to reduced lipophilicity . Metabolic stability can be further tuned via piperidinyl or morpholinyl substitutions .
Q. What strategies mitigate toxicity risks associated with imidazo[4,5-b]pyridine derivatives in preclinical studies?
- Methodological Answer : Ames tests and micronucleus assays evaluate mutagenicity (e.g., 2-amino-3-methyl-6-phenylimidazo[4,5-b]pyridine showed mutagenic activity at 1 nmol/plate) . Structural detoxification involves reducing aromatic amine content or introducing electron-withdrawing groups (e.g., Cl or F substituents) to block metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
